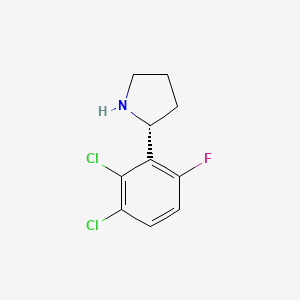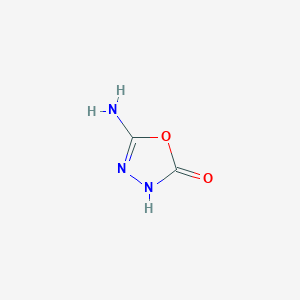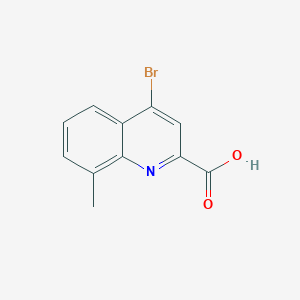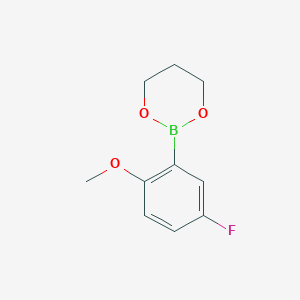
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a fluorinated methoxyphenyl group. The unique structure of this compound imparts it with distinct chemical properties, making it valuable for various applications in chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents to form the dioxaborinane ring. One common method includes the use of boronic acids and derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of palladium catalysts and bases under mild conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and the use of appropriate solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of fluorinated and methoxylated phenyl derivatives.
Applications De Recherche Scientifique
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications, including:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into boron-containing compounds has shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom participates in the transmetalation step, where it transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds . The fluorine and methoxy groups on the phenyl ring can also influence the compound’s reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxyphenylboronic acid: This compound is a precursor in the synthesis of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane and shares similar reactivity in cross-coupling reactions.
(5-Fluoro-2-methoxyphenyl)methanol: Another related compound, which can undergo similar substitution reactions.
Uniqueness
This compound is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound for various synthetic applications.
Propriétés
Formule moléculaire |
C10H12BFO3 |
|---|---|
Poids moléculaire |
210.01 g/mol |
Nom IUPAC |
2-(5-fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BFO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
FTPDZTUNGVIROW-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C2=C(C=CC(=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
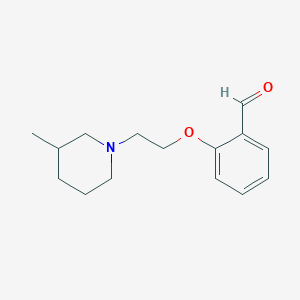


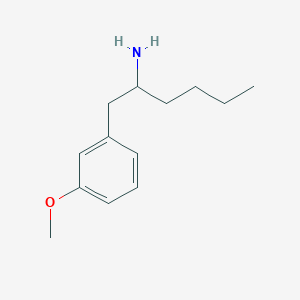
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)

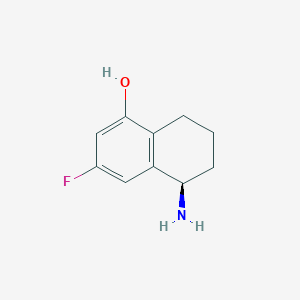
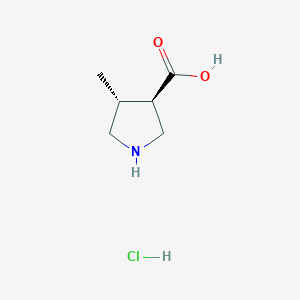
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)
